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Compound of Interest

Compound Name: Methyl L-histidinate hydrochloride

CAS No.: 18684-16-7

Cat. No.: B181456 Get Quote

Introduction & Core Utility
Methyl L-histidinate hydrochloride (CAS: 3251-62-9) is the methyl ester derivative of the

amino acid Histidine, supplied as a dihydrochloride salt to ensure stability. In protein chemistry,

it serves as a unique bifunctional reagent: it provides a nucleophilic

-amine group for conjugation while protecting the carboxylic acid as a methyl ester.

Unlike standard Histidine, the methyl ester protection prevents unwanted side-reactions at the

C-terminus (such as polymerization) during activation steps. The imidazole side chain (pKa

~6.0) remains available, allowing the modified protein to participate in:

Metal Affinity Purification (IMAC): Acting as a "minimal His-tag."

pH-Responsive Solubility: Leveraging the protonation state of the imidazole ring.

Active Site Engineering: Introducing catalytic histidine residues into non-native scaffolds.

This guide details two high-fidelity, site-specific protocols to install this moiety onto proteins.
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Property Specification Critical Handling Note

Formula
Hygroscopic.[1] Store

desiccated at -20°C.

MW 242.01 g/mol
High salt content affects ionic

strength.

Solubility Water (>50 mg/mL), DMSO
Must be neutralized before

nucleophilic attack.

pKa (

-NH2)
~7.0 - 7.5

Lower than Lysine (~10.5),

allowing pH-selective targeting.

Mechanism of Action
The utility of Methyl L-histidinate relies on its

-amine acting as a nucleophile. However, because it is supplied as a hydrochloride salt, the
amine is protonated (

) and non-reactive.

The Activation Step (Crucial):

Once neutralized, the free amine attacks electrophilic centers on the target protein. We utilize

two distinct mechanisms for site-specificity:

Enzymatic Transpeptidation (Sortase A): Targets a specific C-terminal peptide motif.[2]

Reductive Amination: Targets an oxidized N-terminal Serine/Threonine.
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Figure 1: Mechanism of Sortase-mediated ligation where Methyl L-histidinate acts as the

incoming amine nucleophile to cap the C-terminus.

Protocol A: Enzymatic C-Terminal Ligation (Sortase
A)
Objective: To attach a single Histidine Methyl Ester to the C-terminus of a protein. Specificity:

Absolute. Requires the recognition motif LPXTG (Leu-Pro-X-Thr-Gly).[2]

Note: While Sortase A optimally recognizes oligoglycine nucleophiles (

or

), high concentrations of primary amines like Methyl L-histidinate can drive the reaction to
completion, creating a minimal modification without a long linker.

Materials
Target Protein: Must contain C-terminal LPETG motif.[3] Concentration: 50–100 µM.

Enzyme: Sortase A (wild-type or pentamutant). Concentration: 5 µM.

Reagent: Methyl L-histidinate 2HCl.

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

, pH 7.5.
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Neutralizer: 1M NaOH.

Step-by-Step Methodology
Nucleophile Preparation (The "Self-Validating" Step):

Dissolve Methyl L-histidinate 2HCl in the Reaction Buffer to a concentration of 500 mM.

Critical Check: Measure the pH. It will be highly acidic due to the HCl counterions.

Slowly add 1M NaOH while monitoring pH until it reaches exactly 7.5.

Why? If the pH is < 7, the amine is protonated and cannot attack the thioester

intermediate. If pH > 8.5, hydrolysis of the protein thioester competes with ligation.

Reaction Assembly:

In a 1.5 mL microcentrifuge tube, combine:

Target Protein (final 50 µM)

Sortase A (final 5 µM)

Neutralized Methyl L-histidinate (final 50 mM)

Buffer to final volume.

Stoichiometry: We use a 1000-fold excess of the small molecule nucleophile to

compensate for its lower affinity compared to oligoglycine.

Incubation:

Incubate at 37°C for 4–16 hours.

Checkpoint: Analyze a 5 µL aliquot via LC-MS. You should see a mass shift corresponding

to the loss of Glycine (-57 Da) and addition of His-OMe (+169 Da). Net shift: +112 Da.

Purification:
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Remove Sortase A (usually His-tagged) and excess enzyme using Ni-NTA resin if your

target protein does not have a His-tag.

Remove excess Methyl L-histidinate via size-exclusion chromatography (PD-10 column)

or dialysis.

Protocol B: Site-Specific N-Terminal Modification
(Reductive Amination)
Objective: To attach Methyl L-histidinate to the N-terminus of a protein containing an N-terminal

Serine or Threonine. Specificity: High. Periodate oxidation at neutral pH is highly specific for

1,2-amino alcohols (N-terminal Ser/Thr).

Materials
Target Protein: Must have N-terminal Ser or Thr.

Oxidant: Sodium Periodate (

).

Reductant: Sodium Cyanoborohydride (

) - Toxic, handle in fume hood.

Quencher: Glycerol.

Step-by-Step Methodology
Generation of N-Terminal Aldehyde:

Dissolve protein (1–5 mg/mL) in PBS (pH 7.0).

Add

to a final concentration of 1 mM.

Incubate for 15 minutes on ice in the dark.
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Quench excess periodate by adding Glycerol (final 10 mM).

Buffer Exchange: Rapidly remove oxidants using a Zeba Spin Desalting Column

(equilibrated in PBS, pH 6.5). Note: pH 6.5 favors the imine formation.

Conjugation (Reductive Amination):

Prepare a 200 mM stock of Methyl L-histidinate 2HCl. Neutralize to pH 6.5 using NaOH

(as in Protocol A).

Add the neutralized His-OMe to the oxidized protein (Final conc: 50 mM).

Add

to a final concentration of 20 mM.

Incubation:

Incubate at Room Temperature for 12–18 hours.

The Schiff base (imine) formed between the aldehyde and the His-OMe amine is

irreversibly reduced to a stable secondary amine.

Validation:

The N-terminal Ser/Thr is cleaved/oxidized to a glyoxyl group, then coupled.

Mass shift calculation is complex:

.
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Observation Probable Cause Corrective Action

No Conjugation (Protocol A) pH too low (Amine protonated).

Re-check pH of the His-OMe

stock after dissolving. The HCl

salt drastically drops pH.

Precipitation Ionic strength shock.
Dilute the His-OMe stock or

add stepwise.

Low Yield (Protocol A) Hydrolysis of Thioester.

Increase His-OMe

concentration to 100 mM or

add 10% Glycerol to stabilize

the enzyme.

Multiple Modifications (Protocol

B)
Non-specific Lysine oxidation.

Ensure Periodate oxidation is

done at 0°C for strictly 15

mins. Long exposure oxidizes

Methionines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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